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Compound of Interest

Compound Name:
Hexaethylene glycol monotridecyl

ether

Cat. No.: B15546035 Get Quote

Welcome to the technical support center for Hexaethylene glycol monotridecyl ether (also

known as C13E6 or polyoxyethylene (6) tridecyl ether). This resource provides researchers,

scientists, and drug development professionals with practical guidance to mitigate experimental

artifacts associated with this non-ionic surfactant.

Frequently Asked Questions (FAQs)
Q1: What is Hexaethylene glycol monotridecyl ether, and what is its primary use in

research?

A1: Hexaethylene glycol monotridecyl ether is a non-ionic detergent. Its amphiphilic nature,

with a hydrophobic tridecyl tail and a hydrophilic hexaethylene glycol head, allows it to be

effective in solubilizing membrane proteins and lipids, preventing non-specific binding in

immunoassays, and as a component in cell lysis buffers.[1][2] Non-ionic detergents like this are

generally considered mild because they disrupt lipid-lipid and lipid-protein interactions without

significantly denaturing water-soluble proteins or disrupting protein-protein interactions.[3][4]

Q2: What are the most common experimental artifacts caused by this surfactant?

A2: The most common artifacts include:
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Assay Interference: It can interfere with colorimetric protein assays (like Bradford and BCA)

and enzyme activity assays.[5]

Mass Spectrometry Suppression: The presence of detergents can complicate spectra and

suppress the ionization of peptides.[6][7]

Peroxide Contamination: As a polyoxyethylene ether, it is prone to forming peroxide

contaminants over time, which can oxidize proteins and compromise their function.[3][8][9]

Micelle Formation: Above its Critical Micelle Concentration (CMC), the surfactant forms

micelles that can entrap molecules, alter protein conformations, or interfere with

chromatographic separation.[6][10]

Q3: How can I identify if Hexaethylene glycol monotridecyl ether is the source of artifacts in

my experiment?

A3: To determine if the surfactant is causing issues, you can:

Run a "detergent-only" control: Perform your experiment using a buffer that contains the

surfactant at the same concentration you use for your samples, but without the analyte (e.g.,

protein). This can reveal if the detergent itself is producing a signal or interfering with

measurements.

Test a range of concentrations: Perform your experiment with serial dilutions of the surfactant

to see if the artifactual effect is concentration-dependent.

Check for Peroxides: Use commercially available test strips or a ferrous oxidation-based

assay (FOX assay) to check for peroxide contamination in your detergent stock.[8][11]

Troubleshooting Guides
Issue 1: My protein quantification assay (e.g., Bradford,
BCA) is giving inconsistent or artificially high readings.

Possible Cause: Non-ionic detergents are known to interfere with protein determination

methods.[5] For example, they can cause rapid color development in Coomassie blue-based

assays or interference in BCA assays due to contaminating peroxides.[5]
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Solution:

Use a Detergent-Compatible Assay: Switch to a protein assay specifically formulated to be

compatible with detergents.

Precipitate the Protein: Use a protein precipitation method to separate the protein from the

detergent before quantification. Kits are commercially available for this purpose.[12]

Remove the Detergent: If the downstream application allows, remove the detergent from

the sample prior to the assay using methods like hydrophobic adsorption chromatography

or gel filtration.[6][12][13]

Issue 2: The activity of my enzyme/protein of interest is
inhibited or unexpectedly altered.

Possible Cause 1: Peroxide Contamination. Polyether detergents can accumulate peroxides

upon exposure to light and air, which can oxidize sensitive amino acid residues and

inactivate proteins.[3][8][9][14]

Solution: Use high-purity, "proteomic grade" detergents with low peroxide content, often

packaged under an inert gas.[1][3] Store stock solutions in small, sealed aliquots,

protected from light and air. Consider purifying the detergent stock to remove peroxides

(see Protocol 1).

Possible Cause 2: Micellar Effects. If the detergent concentration is above its CMC, micelles

can form. These aggregates might sterically hinder the active site of an enzyme or sequester

a substrate, altering its effective concentration.

Solution: Whenever possible, work at concentrations below the detergent's CMC. If a

higher concentration is necessary for solubilization, consider subsequent dilution or

detergent removal steps for functional assays.[12]

Issue 3: I am observing signal suppression and poor
quality spectra in my mass spectrometry analysis.

Possible Cause: Detergents are notoriously problematic for mass spectrometry as they can

suppress the ionization of peptides and create significant background noise.[7]
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Solution: It is essential to remove the detergent before analysis.[6][7]

Detergent Removal Resins: Use specialized spin columns or resins designed for efficient

removal of a broad range of detergents with high protein recovery.[10][13]

Chromatographic Methods: Techniques like ion-exchange chromatography can be

effective, where proteins are adsorbed to the resin while detergent micelles are washed

away.[12]

Quantitative Data Summary
Understanding the physical properties of Hexaethylene glycol monotridecyl ether is crucial

for designing experiments that minimize artifacts. The most critical parameter is the Critical

Micelle Concentration (CMC), the concentration above which detergent molecules self-

assemble into micelles.[15]

Property Value Conditions Reference

Chemical Formula C25H52O7 (approx.) - -

Molecular Weight ~496.7 g/mol - -

Critical Micelle

Concentration (CMC)
70–80 µM in water at 25°C [16]

HLB Number

(Hydrophile-Lipophile

Balance)

12.5 (calculated) - -

Note: The exact properties can vary slightly between manufacturers and batches.

Visual Guides & Workflows
Troubleshooting Experimental Artifacts
This workflow provides a logical sequence of steps to identify and resolve issues potentially

caused by Hexaethylene glycol monotridecyl ether.
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Unexpected Experimental Results?

Is C13E6 in your buffer?

Is concentration > CMC (~75 µM)?

 Yes 

Artifacts likely due to micelle formation.
Consider:

1. Diluting sample post-solubilization.
2. Detergent removal/exchange.

 Yes 

Check for Contaminants

 No 

Test for peroxides (e.g., FOX assay).
Are peroxides > 100 ppm?

Peroxides are likely cause.
Use high-purity detergent or purify existing stock.

 Yes 

Run 'detergent-only' control.
Does it show a signal?

 No 

Direct assay interference confirmed.
Use a detergent-compatible assay or remove detergent prior to analysis.

 Yes 

Below CMC

Above CMC

Protein
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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